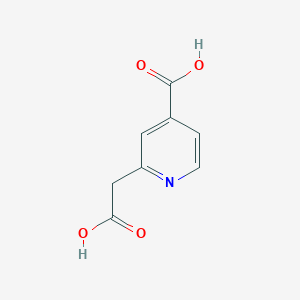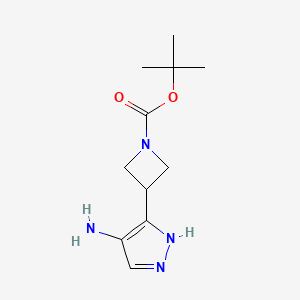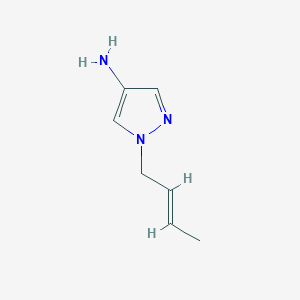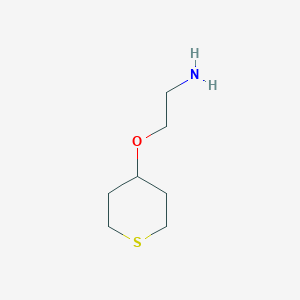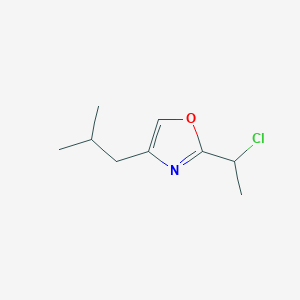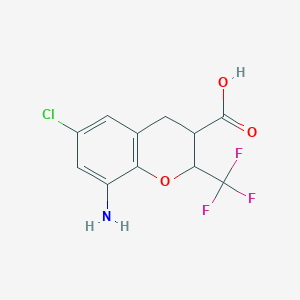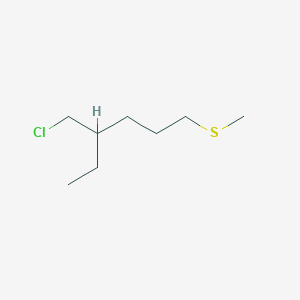
4-(Chloromethyl)-1-(methylsulfanyl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-(methylsulfanyl)hexane is an organic compound with the molecular formula C8H17ClS It is characterized by the presence of a chloromethyl group and a methylsulfanyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(methylsulfanyl)hexane typically involves the chlorination of 1-(methylsulfanyl)hexane. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(methylsulfanyl)hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding 1-(methylsulfanyl)hexane.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Products such as 4-(azidomethyl)-1-(methylsulfanyl)hexane or 4-(thiocyanatomethyl)-1-(methylsulfanyl)hexane.
Oxidation: Products like 4-(chloromethyl)-1-(methylsulfinyl)hexane or 4-(chloromethyl)-1-(methylsulfonyl)hexane.
Reduction: 1-(methylsulfanyl)hexane.
Scientific Research Applications
4-(Chloromethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its functional groups.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound’s derivatives can be used to study biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(methylsulfanyl)hexane involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The methylsulfanyl group can undergo oxidation, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1-(methylsulfanyl)hexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)-1-(ethylsulfanyl)hexane: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
4-(Chloromethyl)-1-(methylsulfanyl)pentane: Similar structure but with a pentane backbone instead of a hexane backbone.
Uniqueness
4-(Chloromethyl)-1-(methylsulfanyl)hexane is unique due to its specific combination of functional groups and its hexane backbone. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial chemistry.
Properties
Molecular Formula |
C8H17ClS |
|---|---|
Molecular Weight |
180.74 g/mol |
IUPAC Name |
4-(chloromethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17ClS/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
InChI Key |
FOBIGALAVVQRSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCSC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


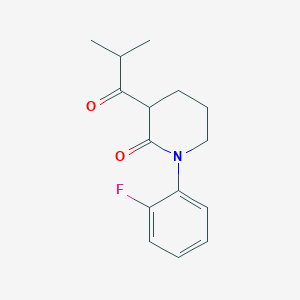


![2-{Bicyclo[3.1.0]hexan-2-yl}ethan-1-amine](/img/structure/B13224017.png)
![2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide](/img/structure/B13224031.png)
![2-Ethyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13224044.png)
